

Medicinal chemistry strategies to improve EN884 selectivity

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Compound of Interest

Compound Name: EN884

Cat. No.: B15541312

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Technical Support Center: EN884 Selectivity Enhancement

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on medicinal chemistry strategies to improve the selectivity of **EN884**, a hypothetical inhibitor of the β -catenin/T-cell factor (Tcf) protein-protein interaction (PPI). The resources below include troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and quantitative data for **EN884** and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **EN884**, and what are its key off-targets?

A1: **EN884** is designed to inhibit the protein-protein interaction between β -catenin and T-cell factor (Tcf), a key transcriptional activation step in the canonical Wnt signaling pathway. The primary off-targets of concern are other proteins that bind to the same region of β -catenin, notably E-cadherin and Adenomatous Polyposis Coli (APC). Unwanted inhibition of these interactions can disrupt cell-cell adhesion and normal β -catenin regulation, respectively.

Q2: Why is improving the selectivity of **EN884** important?

A2: Improving the selectivity of **EN884** for the β -catenin/Tcf interaction over off-targets like β -catenin/E-cadherin is crucial for minimizing toxicity and achieving a better therapeutic window. Off-target inhibition can lead to adverse effects, complicating preclinical and clinical development. High selectivity ensures that the observed biological effect is due to the intended mechanism of action.^[1]

Q3: What are the primary medicinal chemistry strategies to enhance **EN884** selectivity?

A3: Key strategies focus on exploiting subtle differences in the binding interfaces of Tcf, E-cadherin, and APC with β -catenin.^[1] Approaches include:

- **Structure-Based Design:** Utilizing co-crystal structures to identify unique pockets or residues in the β -catenin/Tcf interface that are not present in the β -catenin/E-cadherin interface. Modifications to **EN884** can then be designed to engage these unique features.
- **Fragment-Based Screening:** Identifying small fragments that bind to unique regions of the target interface and then growing or linking them to create a larger, more selective molecule.
- **Exploiting Conformational Dynamics:** Designing analogs of **EN884** that preferentially bind to a specific conformation of β -catenin that is favored when it interacts with Tcf.
- **Quantitative Structure-Activity Relationship (QSAR) and Structure-Selectivity Relationship (SSR) Analysis:** Systematically modifying the **EN884** scaffold and using the resulting activity and selectivity data to build predictive models that guide the design of more selective compounds.^[2]

Q4: Which assays are recommended for quantifying **EN884** selectivity?

A4: Homogeneous high-throughput assays are ideal for quantifying inhibitor potency and selectivity. The two most common and robust methods are the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and Fluorescence Polarization (FP).^[2] These assays allow for precise determination of IC₅₀ values against the target (β -catenin/Tcf) and off-target (e.g., β -catenin/E-cadherin) interactions, from which a selectivity ratio can be calculated.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of **EN884** and two of its rationally designed analogs, **EN884-A2** and **EN884-B1**.

Table 1: Inhibitory Potency (IC₅₀) of **EN884** and Analogs

Compound	β-catenin/Tcf IC ₅₀ (μM)	β-catenin/E-cadherin IC ₅₀ (μM)	β-catenin/APC IC ₅₀ (μM)
EN884	2.5	5.0	7.5
EN884-A2	1.8	35.6	50.2
EN884-B1	3.1	9.2	15.4

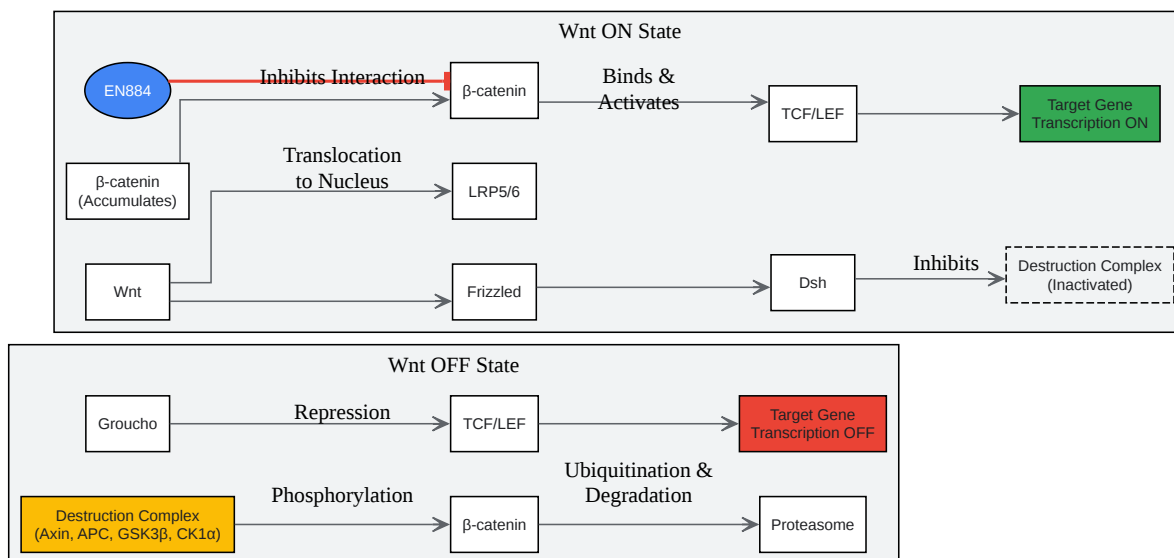
Data are representative values obtained from AlphaScreen assays.

Table 2: Selectivity Ratios for **EN884** and Analogs

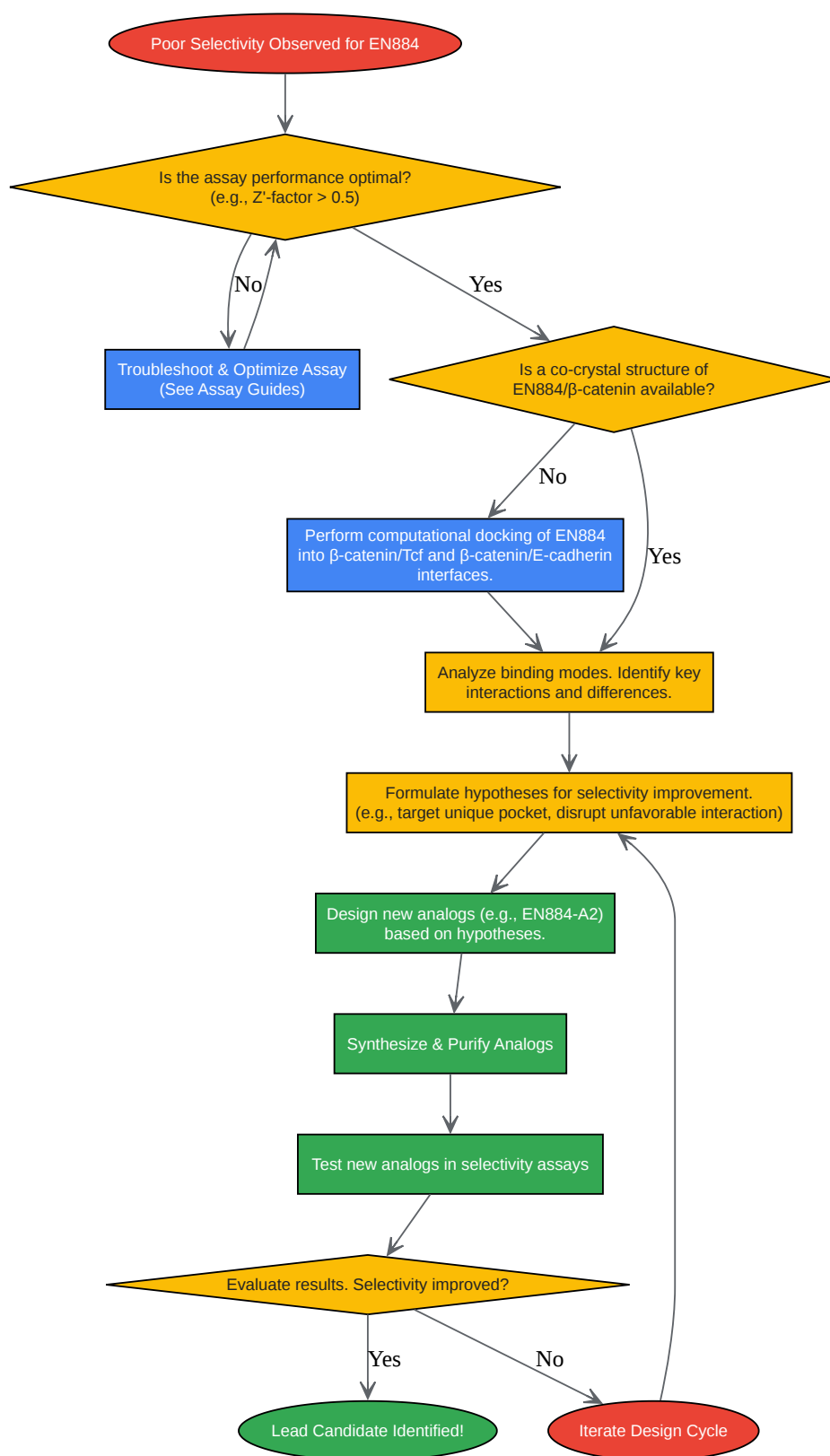
Compound	Selectivity (vs. E-cadherin)	Selectivity (vs. APC)
EN884	2	3
EN884-A2	19.8	27.9
EN884-B1	3.0	5.0

Selectivity Ratio = IC₅₀ (Off-Target) / IC₅₀ (Target)

Visualizations







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References

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- 2. High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β -Catenin/T-Cell Factor Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
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